molecular formula C9H6F3NO B1430818 4-(Trifluoromethyl)isoindolin-1-one CAS No. 1261813-10-8

4-(Trifluoromethyl)isoindolin-1-one

Cat. No. B1430818
M. Wt: 201.14 g/mol
InChI Key: UYOAUXNGRMUPJJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)isoindolin-1-one is a chemical compound with the molecular formula C9H6F3NO . It has a molecular weight of 201.15 . The IUPAC name for this compound is 4-(trifluoromethyl)-1-isoindolinone . It is stored in a dry environment at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, including 4-(Trifluoromethyl)isoindolin-1-one, has been achieved through an electrochemical intramolecular 5-exo-dig aza-cyclization of 2-alkynylbenzamides and subsequent nucleophilic fluorination . This process has been developed to afford the highly selective synthesis of mono- and trifluorinated isoindolin-1-one derivatives .


Molecular Structure Analysis

The InChI code for 4-(Trifluoromethyl)isoindolin-1-one is 1S/C9H6F3NO/c10-9(11,12)7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14) . The key to this InChI code is UYOAUXNGRMUPJJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(Trifluoromethyl)isoindolin-1-one include an electrochemical intramolecular 5-exo-dig aza-cyclization of 2-alkynylbenzamides and subsequent nucleophilic fluorination . This process results in the highly selective synthesis of mono- and trifluorinated isoindolin-1-one derivatives .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)isoindolin-1-one is a solid compound . It is stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Application 1: Metal-free oxidative trifluoromethylation of indoles

  • Summary of the Application : This research focuses on the synthesis of 2-trifluoromethylindoles from indoles using 4-(Trifluoromethyl)isoindolin-1-one. The process selectively introduces trifluoromethyl to indoles on the C2 position .
  • Methods of Application : The method involves the use of easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions . A radical intermediate may be involved in this transformation .
  • Results or Outcomes : The desired product can be obtained in 0.7 g yield .

Application 2: PI3Kγ Inhibitors against Gastric Carcinoma

  • Summary of the Application : This research involves the use of isoindolin-1-one derivatives as potent PI3Kγ inhibitors against gastric carcinoma .
  • Methods of Application : The study conducted various molecular modeling studies with a series of isoindolin-1-one derivatives by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .
  • Results or Outcomes : The study provided structural insights from molecular modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma .

Application 3: Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives

  • Summary of the Application : This research involves the ultrasonic-assisted synthesis of isoindolin-1-one derivatives. These compounds are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities .
  • Methods of Application : The synthesis is carried out under ultrasonic irradiation, which offers advantages in chemical synthesis by improving the reaction rate, yields, and selectivity, as well as applying less hazardous materials and milder reaction conditions .
  • Results or Outcomes : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation. This practical synthesis is featured by group tolerance, high efficiency, and yields .

Safety And Hazards

The safety information for 4-(Trifluoromethyl)isoindolin-1-one includes several hazard statements: H302, H315, H320, and H335 . The precautionary statements include P264, P270, P301+P312, and P330 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

Fluorine and fluorinated motifs, such as those found in 4-(Trifluoromethyl)isoindolin-1-one, have been discussed in the context of their design and application in bioisosteres for drug design . The unique properties of fluorine feature prominently in the design of higher-order structural metaphors that reflect a more sophisticated molecular construction that broadens biological mimesis . The study of the structure–activity relationship is helpful for finding new anti-TMV activity inhibitors . Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 .

properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOAUXNGRMUPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(F)(F)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)isoindolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WC Wertjes, PJ Waller, KE Shelton, D Kalyani - Synthesis, 2014 - thieme-connect.com
This communication describes a method for the Ni(cod) 2 -mediated intramolecular arylation of alkyl C−H bonds adjacent to the nitrogen atom in benzamide substrates. The …
Number of citations: 5 www.thieme-connect.com

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